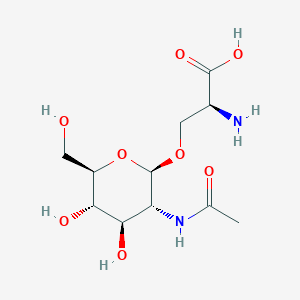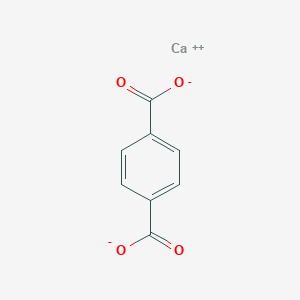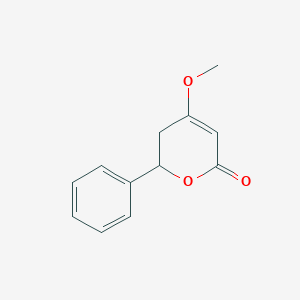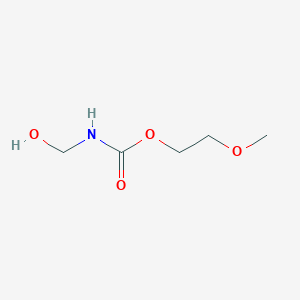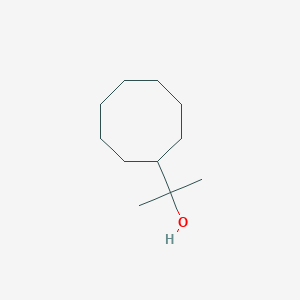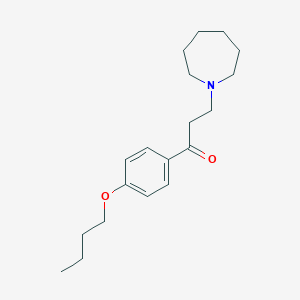
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is a chemical compound with potential applications in scientific research. It is a ketone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is not well understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that it may act by modulating the immune response.
Effets Biochimiques Et Physiologiques
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to reduce fever and edema. These effects suggest that it may be a potential candidate for the development of new drugs for the treatment of pain, inflammation, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Another potential direction is the investigation of its mechanism of action to better understand how it works. Additionally, more studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- can be synthesized using different methods. One of the most common methods is the reduction of 3-(hexahydro-1H-azepin-1-yl)-4'-butoxyacetophenone using sodium borohydride. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has potential applications in scientific research. It has been reported to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
16870-63-6 |
|---|---|
Nom du produit |
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- |
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
Clé InChI |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Autres numéros CAS |
16870-63-6 |
Synonymes |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




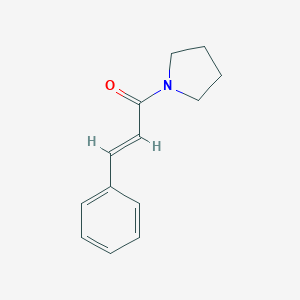
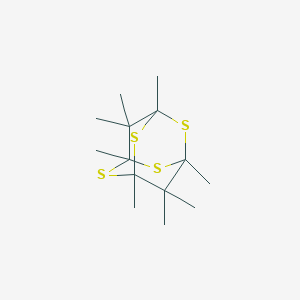
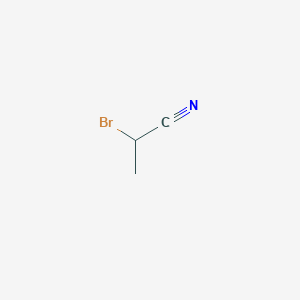
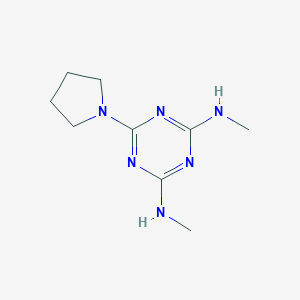
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
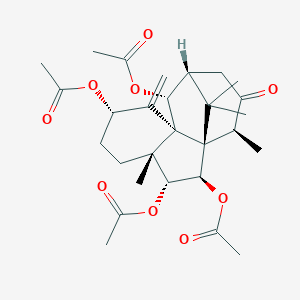
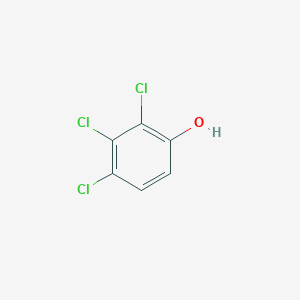
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
